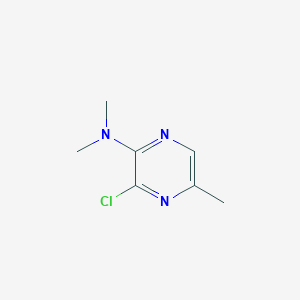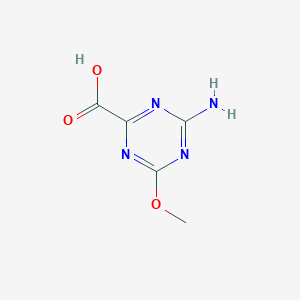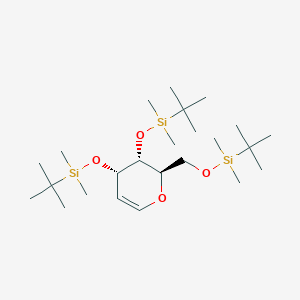
(((2R,3R,4S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,4-dihydro-2H-pyran-3,4-diyl)bis(oxy))bis(tert-butyldimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(((2R,3R,4S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,4-dihydro-2H-pyran-3,4-diyl)bis(oxy))bis(tert-butyldimethylsilane) is a complex organic compound characterized by the presence of multiple tert-butyldimethylsilyl groups. These groups are known for their steric bulk and protective properties in organic synthesis. The compound is often used in synthetic chemistry due to its stability and reactivity under specific conditions.
Preparation Methods
The synthesis of (((2R,3R,4S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,4-dihydro-2H-pyran-3,4-diyl)bis(oxy))bis(tert-butyldimethylsilane) typically involves multiple steps. The initial step often includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The subsequent steps involve the formation of the dihydropyran ring and the introduction of additional tert-butyldimethylsilyl groups. Industrial production methods may involve similar steps but are optimized for scale and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the silyl-protected hydroxyl groups.
Deprotection: The tert-butyldimethylsilyl groups can be removed using fluoride ions, typically from tetrabutylammonium fluoride (TBAF).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(((2R,3R,4S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,4-dihydro-2H-pyran-3,4-diyl)bis(oxy))bis(tert-butyldimethylsilane) has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at hydroxyl sites.
Biology: Employed in the synthesis of complex biomolecules where selective protection and deprotection of functional groups are required.
Medicine: Utilized in the development of pharmaceuticals where specific functional group protection is necessary.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through the steric hindrance provided by the tert-butyldimethylsilyl groups. These groups protect specific sites on the molecule, preventing reactions that would otherwise occur. The molecular targets and pathways involved depend on the specific application and the functional groups being protected.
Comparison with Similar Compounds
Similar compounds include other silyl-protected molecules such as:
- tert-Butyldimethylsilyl chloride
- Trimethylsilyl chloride
- Triisopropylsilyl chloride
Compared to these compounds, (((2R,3R,4S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,4-dihydro-2H-pyran-3,4-diyl)bis(oxy))bis(tert-butyldimethylsilane) offers enhanced stability and selective reactivity due to the presence of multiple tert-butyldimethylsilyl groups.
Properties
Molecular Formula |
C24H52O4Si3 |
|---|---|
Molecular Weight |
488.9 g/mol |
IUPAC Name |
[(2R,3R,4S)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3,4-dihydro-2H-pyran-2-yl]methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C24H52O4Si3/c1-22(2,3)29(10,11)26-18-20-21(28-31(14,15)24(7,8)9)19(16-17-25-20)27-30(12,13)23(4,5)6/h16-17,19-21H,18H2,1-15H3/t19-,20+,21-/m0/s1 |
InChI Key |
FMXIGEXRLSNRMR-HBMCJLEFSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H](C=CO1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


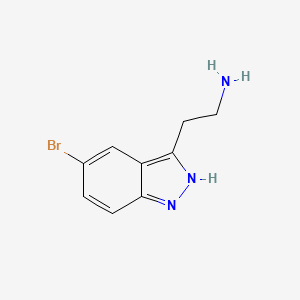
![3,6,9-Triazaspiro[5.5]undecan-6-ium](/img/structure/B13142981.png)
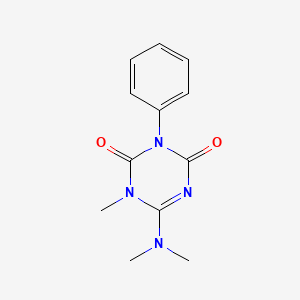

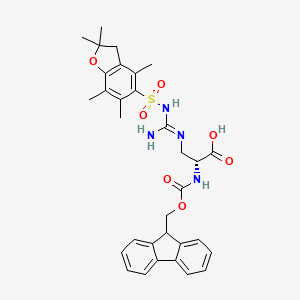
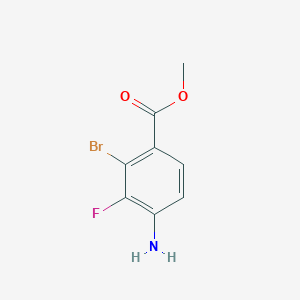
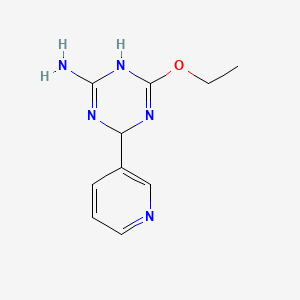
![6,6,12,12-Tetraphenyl-5,11-dihydro-[1,4]benzazaphosphinino[3,2-b][1,4]benzazaphosphinine-6,12-diium;dichloride](/img/structure/B13143022.png)
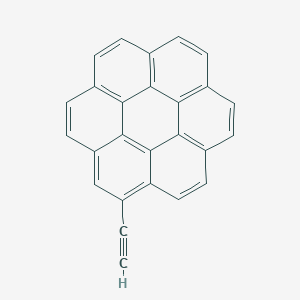
![4-([2,3'-Bipyridin]-5-yl)aniline](/img/structure/B13143033.png)
